molecular formula C17H27N7O2 B5011382 N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide

N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide

Cat. No.: B5011382
M. Wt: 361.4 g/mol
InChI Key: ATBMMVBRBDCRKK-UHFFFAOYSA-N
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Description

N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a morpholine moiety, and a pyrazole group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the morpholine and pyrazole groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical and biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as reducing inflammation or inhibiting the growth of certain cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in various scientific fields.

Properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylethyl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O2/c1-3-4-14-11-15(19-18-14)12-22(2)17(25)16-13-24(21-20-16)6-5-23-7-9-26-10-8-23/h11,13H,3-10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBMMVBRBDCRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN(C)C(=O)C2=CN(N=N2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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